molecular formula C21H29N5O B11108754 Benzaldehyde, 4-pentyloxy-, [6-(1-piperidyl)pyrimidin-4-yl]hydrazone

Benzaldehyde, 4-pentyloxy-, [6-(1-piperidyl)pyrimidin-4-yl]hydrazone

Cat. No.: B11108754
M. Wt: 367.5 g/mol
InChI Key: XWHCBAIWXKLUSC-LFVJCYFKSA-N
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Description

4-(PENTYLOXY)BENZALDEHYDE 1-(6-PIPERIDINO-4-PYRIMIDINYL)HYDRAZONE is a complex organic compound that combines the structural features of benzaldehyde, piperidine, and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PENTYLOXY)BENZALDEHYDE 1-(6-PIPERIDINO-4-PYRIMIDINYL)HYDRAZONE typically involves a multi-step process:

    Formation of 4-(PENTYLOXY)BENZALDEHYDE: This can be achieved by reacting 4-hydroxybenzaldehyde with pentyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of 1-(6-PIPERIDINO-4-PYRIMIDINYL)HYDRAZONE: This involves the reaction of 6-chloropyrimidine with piperidine to form 6-piperidino-4-pyrimidine, followed by the reaction with hydrazine to form the hydrazone derivative.

    Coupling Reaction: The final step involves the condensation of 4-(PENTYLOXY)BENZALDEHYDE with 1-(6-PIPERIDINO-4-PYRIMIDINYL)HYDRAZONE under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(PENTYLOXY)BENZALDEHYDE 1-(6-PIPERIDINO-4-PYRIMIDINYL)HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The hydrazone moiety can be reduced to the corresponding amine using reducing agents like sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 4-(PENTYLOXY)BENZOIC ACID.

    Reduction: 4-(PENTYLOXY)BENZALDEHYDE 1-(6-PIPERIDINO-4-PYRIMIDINYL)AMINE.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(PENTYLOXY)BENZALDEHYDE 1-(6-PIPERIDINO-4-PYRIMIDINYL)HYDRAZONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-(PENTYLOXY)BENZALDEHYDE 1-(6-PIPERIDINO-4-PYRIMIDINYL)HYDRAZONE involves its interaction with specific molecular targets. The piperidine and pyrimidine moieties are known to interact with various enzymes and receptors, potentially modulating their activity. The hydrazone linkage may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(BUTYLOXY)BENZALDEHYDE: Similar structure but with a shorter alkyl chain.

    4-(HEXYLOXY)BENZALDEHYDE: Similar structure but with a longer alkyl chain.

    4-(PENTYLOXY)BENZOIC ACID: Oxidized form of the aldehyde.

Uniqueness

4-(PENTYLOXY)BENZALDEHYDE 1-(6-PIPERIDINO-4-PYRIMIDINYL)HYDRAZONE is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both piperidine and pyrimidine rings, along with the hydrazone linkage, makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H29N5O

Molecular Weight

367.5 g/mol

IUPAC Name

N-[(E)-(4-pentoxyphenyl)methylideneamino]-6-piperidin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C21H29N5O/c1-2-3-7-14-27-19-10-8-18(9-11-19)16-24-25-20-15-21(23-17-22-20)26-12-5-4-6-13-26/h8-11,15-17H,2-7,12-14H2,1H3,(H,22,23,25)/b24-16+

InChI Key

XWHCBAIWXKLUSC-LFVJCYFKSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=N/NC2=CC(=NC=N2)N3CCCCC3

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NNC2=CC(=NC=N2)N3CCCCC3

Origin of Product

United States

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